2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone
Overview
Description
2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone is an organic compound with the molecular formula C13H11N3O3. It is a derivative of hydrazone, formed by the reaction of 2-hydroxybenzaldehyde and 4-nitrophenylhydrazine. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different hydrazone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amino-substituted hydrazones.
Substitution: Various substituted hydrazones depending on the reagents used.
Scientific Research Applications
2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein conformation. This interaction is crucial for its biological activity, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 2-Hydroxybenzaldehyde (2-nitrophenyl)hydrazone
- 4-Hydroxybenzaldehyde (2-nitrophenyl)hydrazone
- Salicylaldehyde (4-nitrophenyl)hydrazone
Comparison: 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone is unique due to the presence of both hydroxyl and nitro groups, which influence its reactivity and biological activity. Compared to similar compounds, it exhibits distinct electronic and steric properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13-4-2-1-3-10(13)9-14-15-11-5-7-12(8-6-11)16(18)19/h1-9,15,17H/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIJGQPVYQKSSH-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418802 | |
Record name | MLS001202119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3155-24-6 | |
Record name | NSC101540 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS001202119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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